7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C18H12ClN3O. Its average mass is 321.760 Da and its monoisotopic mass is 321.066895 Da .
Synthesis Analysis
The synthesis of 1,3-oxazolo[4,5-d]pyrimidines, which includes “this compound”, involves several steps. The general method for the synthesis of 1,3-oxazolo[4,5-d]pyrimidin-7(6H)-ones involves the reaction of 1,3-oxazol-5(4H)-one with amidine hydrochloride in the presence of triethylamine . This mixture is stirred at room temperature for 72 hours, after which the precipitate formed is filtered off, washed with water, dried, dissolved in pyridine, and refluxed for 10 hours .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 1,3-oxazol-5(4H)-one with amidine hydrochloride in the presence of triethylamine . This reaction forms a precipitate which is then treated with water, filtered off, dried, and recrystallized from DMF .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are determined by its molecular structure. It has a molecular formula of C18H12ClN3O, an average mass of 321.760 Da, and a monoisotopic mass of 321.066895 Da .Scientific Research Applications
1. Synthesis and Characterization
7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine and its isomers have been explored for their synthesis and characterization. Studies have delved into their spectroscopic characterization, laying a foundation for understanding their chemical properties and potential applications in various scientific domains (Biagi et al., 2003).
2. Reactions and Derivative Formation
Research has been conducted on the reactions and formation of derivatives from compounds similar to this compound. These studies explore the halogen-metal exchange reactions and the formation of substituted compounds through various chemical processes, highlighting the versatility and reactivity of these compounds (Tanji et al., 1991).
3. Potential Biological Activity
Investigations have also been made into the potential biological activities of derivatives of this compound. This includes exploring their use as anticonvulsant agents, signifying their potential therapeutic applications (Divate & Dhongade-Desai, 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is adenosine kinase (ADK) . ADK is a key enzyme in the regulation of adenosine concentrations in cells, playing a critical role in cellular metabolism and signaling pathways .
Mode of Action
This compound interacts with its target, ADK, by binding to it . This interaction effectively suppresses the activity of ADK, altering its normal function .
Biochemical Pathways
The suppression of ADK by this compound affects the adenosine metabolic pathway . This can lead to an increase in adenosine concentrations, which can have downstream effects on various cellular processes, including energy metabolism and signal transduction .
Result of Action
The result of the action of this compound is the inhibition of ADK, leading to altered adenosine concentrations within cells . This can have various molecular and cellular effects, potentially including anti-cancer activity, as suggested by the compound’s observed activity against breast cancer cell lines .
Properties
IUPAC Name |
7-chloro-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-11-7-9-12(10-8-11)16-20-15(19)14-17(21-16)22-18(23-14)13-5-3-2-4-6-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJSLQTDVEZMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.